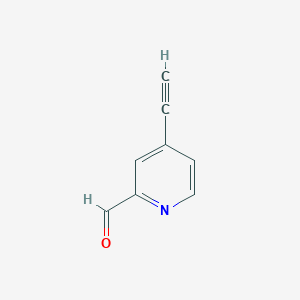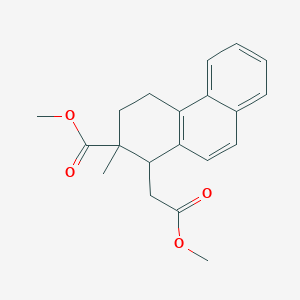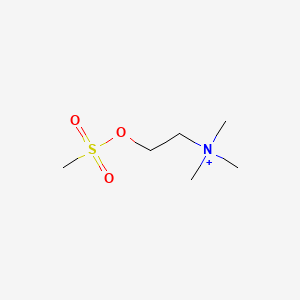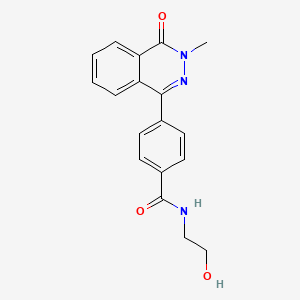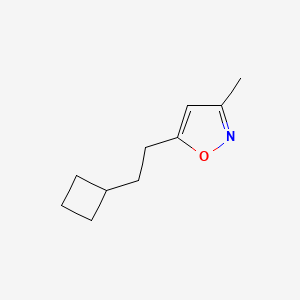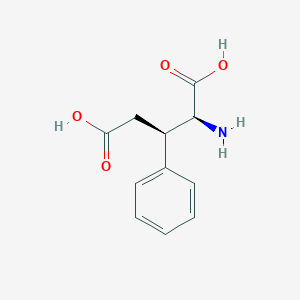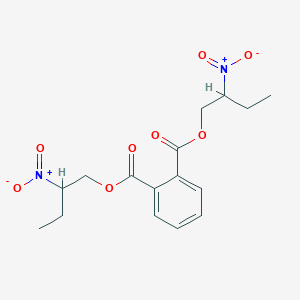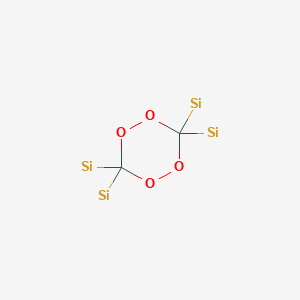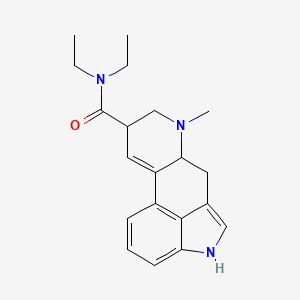
D-Lysergic acid N,N-diethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lysergic acid N,N-diethylamide is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus Claviceps purpurea. It is known for its potent hallucinogenic properties and has been a subject of extensive scientific research since its discovery by Swiss chemist Albert Hofmann in 1938 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysergic acid N,N-diethylamide typically involves the following steps:
Isolation of Lysergic Acid: Lysergic acid is isolated from the ergot fungus.
Amidation: Lysergic acid is then reacted with diethylamine to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Lysergic acid N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it into dihydrolysergic acid derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products
Oxidation: Produces lysergic acid.
Reduction: Yields dihydrolysergic acid derivatives.
Substitution: Results in various substituted lysergamides.
Scientific Research Applications
D-Lysergic acid N,N-diethylamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of ergoline derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic uses in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and psychoactive substances .
Mechanism of Action
D-Lysergic acid N,N-diethylamide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Psilocybin: Another hallucinogenic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic alkaloid found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals
Uniqueness
D-Lysergic acid N,N-diethylamide is unique due to its high potency and long duration of action compared to other hallucinogens. Its ability to induce profound alterations in consciousness at very low doses sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOSLLFUXYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
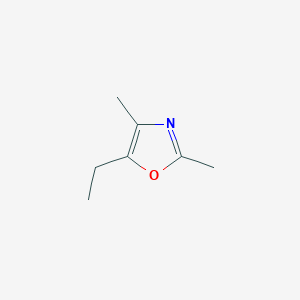
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
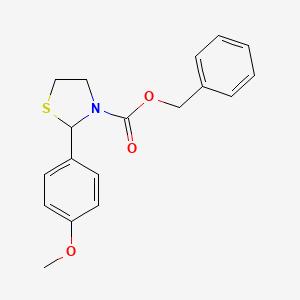
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
